molecular formula C23H20F3N3O5 B2874309 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872857-32-4

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2874309
CAS No.: 872857-32-4
M. Wt: 475.424
InChI Key: LMBXIMJNCFCJEX-UHFFFAOYSA-N
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Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is an intriguing chemical compound recognized for its potential applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound features a complex molecular structure that exhibits a wide range of reactivity and functionality, making it a versatile subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide involves several strategic steps, typically including the formation of the indole core, the incorporation of the morpholino group, and the final acylation to introduce the trifluoromethoxyphenylacetamide moiety. Typical reaction conditions might involve:

  • Formation of the Indole Core: : This step often employs Fischer indole synthesis or other methodologies such as the Bartoli reaction, often requiring specific catalysts and solvents under controlled temperatures.

  • Incorporation of the Morpholino Group: : The reaction usually involves nucleophilic substitution or addition reactions, often requiring bases or acids as catalysts.

  • Acylation: : This step may involve the use of acyl chlorides or anhydrides in the presence of base catalysts to yield the desired amide.

Industrial Production Methods

Industrial production would scale up these synthetic steps while optimizing for cost, yield, and safety. This often involves continuous flow chemistry or other advanced techniques to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the indole nitrogen, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions may target the carbonyl groups, potentially yielding alcohols or amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, given the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like hydrogen peroxide or chromates for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reductions.

  • Catalysts: : Metal catalysts, acids, or bases for facilitating various substitution reactions.

Major Products

Depending on the reaction type, products can range from oxidized or reduced derivatives of the original compound to substituted indoles and acetamides, providing a broad spectrum of chemical entities for further study.

Scientific Research Applications

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide has diverse applications:

  • Chemistry: : Used as a building block in organic synthesis for creating complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

  • Industry: : Utilized in the development of new materials or as a chemical intermediate in various manufacturing processes.

Comparison with Similar Compounds

When compared with other compounds with similar structures or functionalities, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to:

  • Structural Uniqueness: : The combination of indole, morpholino, and trifluoromethoxyphenylacetamide groups is relatively rare.

  • Reactivity Profile: : Its ability to participate in a wide range of chemical reactions.

Similar Compounds

  • 2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide: : Similar structure with a piperidine ring instead of a morpholino group.

  • 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide: : Similar structure but lacks one indole component.

This covers the fundamentals of this fascinating compound. Where shall we dive deeper?

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O5/c24-23(25,26)34-16-7-5-15(6-8-16)27-22(32)21(31)18-13-29(19-4-2-1-3-17(18)19)14-20(30)28-9-11-33-12-10-28/h1-8,13H,9-12,14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXIMJNCFCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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